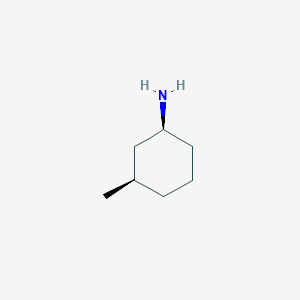

(1S,3R)-3-methylcyclohexan-1-amine

Descripción general

Descripción

(1S,3R)-3-methylcyclohexan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

(1S,3R)-3-methylcyclohexan-1-amine is primarily utilized in the pharmaceutical industry for the synthesis of various drugs. Its chiral nature is crucial for producing enantiomerically pure compounds, which are often more effective and have fewer side effects than their racemic counterparts.

Case Study: Synthesis of Antidepressants

A notable application of this compound is in the synthesis of certain antidepressants. Research has demonstrated that this compound can be used in asymmetric synthesis pathways to produce specific enantiomers required for therapeutic efficacy .

Organic Synthesis

The compound serves as an important intermediate in organic chemistry, particularly in the synthesis of amines and other nitrogen-containing compounds.

Biocatalytic Synthesis

Recent studies have explored biocatalytic methods for synthesizing this compound. For example, researchers developed a one-pot biocatalytic cascade that efficiently converts simple precursors into complex amines with high stereoselectivity . This method highlights the compound's utility in producing various amine derivatives.

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals and agrochemicals.

Table 1: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Synthesis of antidepressants | Chiral amine required for efficacy |

| Organic Synthesis | Intermediate for amine production | High stereoselectivity in biocatalysis |

| Specialty Chemicals | Building block for agrochemicals | Versatile applications in chemical synthesis |

Research Insights

Research has shown that this compound can be effectively utilized in various synthetic pathways due to its ability to participate in different types of chemical reactions, including reductive amination and alkene reduction .

Case Study: Enzyme Engineering

A study highlighted the use of enzyme engineering to enhance the efficiency of reactions involving this compound. By optimizing enzyme conditions, researchers achieved significant improvements in yield and selectivity for desired products .

Análisis De Reacciones Químicas

Reaction Pathway

- Substrate : 3-methylcyclohex-2-en-1-one reacts with amine donors (e.g., ammonia, allylamine) under NADPH-dependent conditions .

- Stereochemical Control : EReds reduce the α,β-unsaturated ketone to (S)- or (R)-3-methylcyclohexanone, followed by IReds/RedAms catalyzing reductive amination to yield (1S,3R)-3-methylcyclohexan-1-amine .

- Co-factor Recycling : Formate dehydrogenase (FDH) regenerates NADPH, enabling atom-efficient synthesis .

Key Data

| Parameter | Value/Outcome | Source |

|---|---|---|

| Conversion | >94% for cis-1,3-diastereomers | |

| Diastereomeric Ratio | Up to >99.5:<0.5 (cis:trans) | |

| Enantiomeric Ratio | 97% e.e. for (1R,3R)-isomer |

Alkylation and Salt Formation

The primary amine group undergoes alkylation and salt formation reactions:

N-Alkylation

- Reagents : Allyl halides, cyclopropylamines, or phenalkyl halides .

- Conditions : Conducted in gly-OH buffer (pH 9.0) with DMSO as a co-solvent .

- Products : Secondary amines (e.g., (1R,3R)-N-allyl-3-methylcyclohexan-1-amine) with yields up to 81% .

Hydrochloride Salt Formation

- Method : Treatment with HCl in ethanol or dichloromethane .

- Application : Enhances stability for pharmacological studies (e.g., MOR antagonists) .

Stereoselective Functionalization

The cis-1,3 configuration enables unique reactivity in asymmetric synthesis:

Deuterium Labeling

- Deuterated Derivatives : Using D-glucose-d1, deuterium is incorporated at C-1 and C-3 positions, retaining 75% yield and >95% isotopic purity .

Comparative Reactivity with Stereoisomers

The stereochemistry of this compound influences reaction outcomes:

Technical Reaction Conditions

Optimal parameters for key transformations:

| Reaction | Conditions | Catalysts/Enzymes |

|---|---|---|

| Biocatalytic Reductive Amination | 30°C, pH 8.8, 24h | IRED-10, FDH, NADP+ |

| N-Alkylation | 15% DMSO in gly-OH buffer, pH 9.0 | EREDs (OYE2, YqjM-v1) |

Stability and Storage

Propiedades

IUPAC Name |

(1S,3R)-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYHSHPBDZRPU-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287044 | |

| Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64869-63-2 | |

| Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64869-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 3-methyl-, (1S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.